Amyloid b-Protein (1-46)

Description

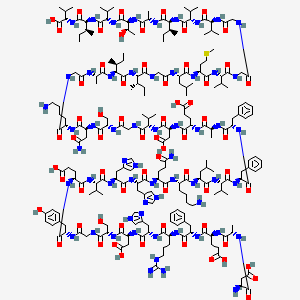

Amyloid β-Protein (Aβ(1-46)) is a 46-residue peptide derived from the amyloid precursor protein (APP) through sequential proteolytic cleavage by β- and ζ-secretases . It is a precursor to shorter Aβ isoforms, such as Aβ(1-40) and Aβ(1-42), which are central to Alzheimer’s disease (AD) pathogenesis due to their propensity to aggregate into neurotoxic fibrils . Aβ(1-46) is generated via ζ-cleavage within APP’s transmembrane domain, distinguishing it from the more common γ-secretase-derived Aβ variants . Its sequence includes hydrophobic residues (e.g., Val18, Phe19, Ile31) that influence aggregation kinetics and interactions with lipid membranes .

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C223H347N59O65S/c1-35-116(25)178(212(336)240-99-161(292)248-142(79-106(5)6)198(322)258-141(74-78-348-34)196(320)271-170(108(9)10)210(334)238-95-158(289)235-96-163(294)270-172(110(13)14)215(339)275-175(113(19)20)216(340)280-179(117(26)36-2)218(342)247-123(32)186(310)282-182(124(33)285)221(345)276-176(114(21)22)217(341)281-181(119(28)38-4)219(343)277-177(115(23)24)222(346)347)279-220(344)180(118(27)37-3)278-185(309)120(29)244-159(290)97-236-188(312)134(59-48-50-75-224)253-205(329)151(89-157(228)288)264-209(333)155(102-284)250-162(293)100-239-211(335)171(109(11)12)272-208(332)153(91-169(305)306)265-194(318)139(68-72-165(297)298)252-184(308)122(31)246-197(321)145(81-125-53-42-39-43-54-125)261-201(325)147(83-127-57-46-41-47-58-127)267-213(337)174(112(17)18)274-207(331)143(80-107(7)8)259-190(314)135(60-49-51-76-225)254-192(316)137(66-70-156(227)287)256-202(326)148(85-129-92-231-103-241-129)263-204(328)150(87-131-94-233-105-243-131)268-214(338)173(111(15)16)273-195(319)140(69-73-166(299)300)257-199(323)144(84-128-62-64-132(286)65-63-128)249-160(291)98-237-189(313)154(101-283)269-206(330)152(90-168(303)304)266-203(327)149(86-130-93-232-104-242-130)262-191(315)136(61-52-77-234-223(229)230)255-200(324)146(82-126-55-44-40-45-56-126)260-193(317)138(67-71-164(295)296)251-183(307)121(30)245-187(311)133(226)88-167(301)302/h39-47,53-58,62-65,92-94,103-124,133-155,170-182,283-286H,35-38,48-52,59-61,66-91,95-102,224-226H2,1-34H3,(H2,227,287)(H2,228,288)(H,231,241)(H,232,242)(H,233,243)(H,235,289)(H,236,312)(H,237,313)(H,238,334)(H,239,335)(H,240,336)(H,244,290)(H,245,311)(H,246,321)(H,247,342)(H,248,292)(H,249,291)(H,250,293)(H,251,307)(H,252,308)(H,253,329)(H,254,316)(H,255,324)(H,256,326)(H,257,323)(H,258,322)(H,259,314)(H,260,317)(H,261,325)(H,262,315)(H,263,328)(H,264,333)(H,265,318)(H,266,327)(H,267,337)(H,268,338)(H,269,330)(H,270,294)(H,271,320)(H,272,332)(H,273,319)(H,274,331)(H,275,339)(H,276,345)(H,277,343)(H,278,309)(H,279,344)(H,280,340)(H,281,341)(H,282,310)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,346,347)(H4,229,230,234)/t116-,117-,118-,119-,120-,121-,122-,123-,124+,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTBZPLKUQHHLH-BQISHUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C223H347N59O65S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4927 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Amyloid b-Protein (1-46), also known as Amyloid beta-protein(1-46), primarily targets the amyloid-beta precursor protein (APP), a transmembrane glycoprotein expressed in many tissues and concentrated in the synapses of neurons. APP functions as a cell surface receptor and has been implicated as a regulator of synapse formation, neural plasticity, antimicrobial activity, and iron export.

Mode of Action

Amyloid b-Protein (1-46) is generated from the amyloid precursor protein through sequential cleavage by the proteolytic enzymes β-secretase and γ-secretase. The γ-secretase, which produces the C-terminal end of the Amyloid b-Protein (1-46), cleaves within the transmembrane region of APP.

Biochemical Pathways

The biochemical pathways involved in the action of Amyloid b-Protein (1-46) are primarily related to the proteolytic cleavage of APP. This process occurs mainly via two mutually exclusive pathways, the non-amyloidogenic pathway or the amyloidogenic pathway. Other alternative pathways (η-secretase, δ-secretase and meprin pathways) have also been described for the physiological processing of APP.

Pharmacokinetics

Studies on related compounds such as posiphen tartrate (posiphen), an orally administered small molecule, have shown that it can lower secreted amyloid precursor protein and amyloid b-protein levels.

Result of Action

The result of the action of Amyloid b-Protein (1-46) is the accumulation and aggregation of the peptide, which is considered to be the distinct morphological hallmark of early onset of Alzheimer’s disease. The accumulation of Amyloid b-Protein (1-46) peptides can exert neurotoxicity and ultimately lead to neuronal cell death.

Action Environment

The action of Amyloid b-Protein (1-46) is influenced by various environmental factors. For instance, the accumulation of Amyloid b-Protein (1-46) in the extracellular space of the brain has been hypothesized to be a culprit in the pathogenesis of Alzheimer’s disease.

Analyse Biochimique

Biochemical Properties

Amyloid b-Protein (1-46) interacts with various enzymes, proteins, and other biomolecules. For instance, heme, a cofactor, has been proposed to bind with Amyloid b-Protein (1-46), forming a complex that exhibits enhanced peroxidase-like activity. The enzymes or proteases in proteolytic degradation play important roles by cleaving Amyloid b-Protein (1-46) into shorter soluble fragments without neurotoxic effect.

Cellular Effects

Amyloid b-Protein (1-46) has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to cause synaptic dysfunction and degeneration, which are among the earliest pathological events during the course of AD.

Molecular Mechanism

Amyloid b-Protein (1-46) exerts its effects at the molecular level through various mechanisms. It binds to the intrinsically disordered sushi 1 domain of the γ-aminobutyric acid type B receptor subunit 1a (GABABR1a) and modulates its synaptic transmission. This interaction provides an important structural foundation for the modulation of GABABR1a.

Temporal Effects in Laboratory Settings

The effects of Amyloid b-Protein (1-46) change over time in laboratory settings. For instance, serum NfL concentration was associated with cerebrovascular pathology and medial temporal atrophy, while plasma NTA-tau associated with medial temporal atrophy.

Dosage Effects in Animal Models

The effects of Amyloid b-Protein (1-46) vary with different dosages in animal models. For instance, in transgenic animal models of AD, the presence of Amyloid b-Protein (1-46) has been shown to contribute to the pathogenesis of the disease.

Metabolic Pathways

Amyloid b-Protein (1-46) is involved in various metabolic pathways. It is generated from amyloid precursor protein through sequential cleavage of β- and γ-secretases. The regulation of Aβ production and clearance is a complex process involving multiple enzymes and cofactors.

Transport and Distribution

Amyloid b-Protein (1-46) is transported and distributed within cells and tissues. It is found in small cytoplasmic granules in both neurites and perikarya. Only a minor portion of Amyloid b-Protein (1-46) is colocalized with trans-Golgi network, Golgi-derived vesicles, early and late endosomes, lysosomes, and synaptic vesicles.

Subcellular Localization

Amyloid b-Protein (1-46) is localized to specific compartments or organelles within the cell. Most Amyloid b-Protein (1-46) is not localized to Golgi-related structures, endosomes, lysosomes secretory vesicles or other organelles. Treatment of cells with tetanus toxin significantly increases the amount of intracellular Amyloid b-Protein (1-46) in both perikarya and neurites.

Activité Biologique

Amyloid β-Protein (1-46), a fragment of the amyloid precursor protein (APP), plays a significant role in the pathophysiology of Alzheimer's disease (AD). This section provides a comprehensive overview of its biological activity, mechanisms of action, and implications in neurodegenerative processes.

Overview of Amyloid β-Protein (1-46)

Amyloid β (Aβ) peptides are generated through the sequential cleavage of APP by β-secretase and γ-secretase. The Aβ peptide family primarily includes Aβ40 and Aβ42, with Aβ42 being more hydrophobic and prone to aggregation, contributing significantly to amyloid plaque formation in AD. Aβ(1-46) is a longer variant that extends the biological activity and potential neurotoxic effects associated with shorter forms like Aβ40 and Aβ42.

Mechanisms of Biological Activity

1. Aggregation and Toxicity

- Aβ(1-46) can aggregate into oligomers and fibrils, which are toxic to neurons. The aggregation process is influenced by various factors, including lipid composition and the presence of cholesterol-rich membrane microdomains .

- Experimental studies show that Aβ oligomers impair synaptic function and induce neurotoxicity through mechanisms such as oxidative stress and disruption of calcium homeostasis .

2. Interaction with Cellular Receptors

- Aβ peptides interact with several receptors on neuronal membranes, including the low-density lipoprotein receptor-related protein 1 (LRP1) and receptors for advanced glycation end-products (RAGE). These interactions can modulate cellular signaling pathways that lead to inflammation and neuronal death .

- Notably, Aβ(1-46) has been shown to activate pathways leading to tau hyperphosphorylation, further exacerbating neurodegeneration .

Case Studies

Study 1: Diagnostic Potential

A prospective study evaluated cerebrospinal fluid (CSF) levels of Aβ(1-42) as a biomarker for early AD diagnosis. It found that lower levels of CSF Aβ(1-42) correlated with cognitive decline, suggesting that monitoring these levels could aid in early detection .

Study 2: Enzyme Activity in AD

Research indicated that β-secretase activity is significantly increased in AD patients, leading to enhanced production of various Aβ species, including Aβ(1-46). This study highlighted the importance of targeting β-secretase for therapeutic interventions .

Data Tables

| Study | Findings | Methodology | Implications |

|---|---|---|---|

| Study 1 | Decreased CSF Aβ(1-42) in AD patients | Longitudinal analysis over 20 months | Potential early diagnostic marker for AD |

| Study 2 | Increased β-secretase activity in AD | Enzyme assays on patient samples | Target for therapeutic strategies |

Applications De Recherche Scientifique

Role in Alzheimer's Disease Pathogenesis

Amyloid β-protein is a key player in the pathogenesis of Alzheimer's disease, primarily due to its aggregation into plaques that disrupt neuronal function. The peptide is derived from the amyloid precursor protein through enzymatic cleavage by β- and γ-secretases. The resulting fragments, particularly Aβ(1-42), have a higher propensity for aggregation compared to Aβ(1-40), making them critical in understanding the disease's progression .

Table 1: Characteristics of Amyloid β-Protein Fragments

| Fragment | Length (Amino Acids) | Aggregation Propensity | Main Clinical Relevance |

|---|---|---|---|

| Aβ(1-40) | 40 | Lower | More abundant in healthy brains |

| Aβ(1-42) | 42 | Higher | Major component of amyloid plaques |

| Aβ(1-46) | 46 | Variable | Under investigation for toxicity |

Diagnostic Applications

The measurement of amyloid β-protein levels in cerebrospinal fluid (CSF) has emerged as a valuable diagnostic tool for Alzheimer's disease. Studies have shown that decreased levels of CSF Aβ(1-42) correlate with the presence of amyloid plaques in the brain and can serve as an early biomarker for Alzheimer's disease .

Case Study: CSF Biomarker Analysis

In a prospective study conducted over 20 months involving patients with memory disturbances, researchers found that CSF Aβ(1-42) levels significantly decreased in individuals diagnosed with Alzheimer's disease. This longitudinal analysis provided insights into the temporal changes in biomarker levels, emphasizing the potential for early diagnosis through CSF analysis .

Immunotherapy Approaches

Immunotherapy targeting amyloid β-protein has been at the forefront of Alzheimer's treatment strategies. Several monoclonal antibodies, such as aducanumab and lecanemab, have been developed to target aggregated forms of Aβ, aiming to reduce plaque burden and slow cognitive decline .

Key Findings from Clinical Trials:

- Aducanumab : Approved by the FDA for its ability to reduce amyloid plaques in patients with early Alzheimer’s disease.

- Lecanemab : Demonstrated moderate improvement in cognitive decline after 18 months of treatment .

Neuroprotective Properties

Interestingly, lower concentrations of amyloid β-protein have exhibited neuroprotective effects. Research indicates that Aβ can reduce neuronal apoptosis and promote neurogenesis when administered at nanomolar concentrations . This dual role complicates the understanding of Aβ's function, suggesting it may have both protective and pathological effects depending on its aggregation state.

Future Directions in Research

Emerging research focuses on understanding the oligomeric forms of amyloid β-protein, which are believed to be more toxic than fibrillar aggregates. Studies using transgenic mouse models have shown that soluble oligomers can disrupt synaptic function and contribute to neurodegeneration .

Table 2: Current Research Focus Areas

| Focus Area | Description |

|---|---|

| Oligomerization Mechanisms | Investigating how soluble oligomers affect neurons |

| Biomarker Development | Enhancing diagnostic accuracy through CSF analysis |

| Therapeutic Innovations | Developing new immunotherapies targeting Aβ |

Comparaison Avec Des Composés Similaires

Structural and Biophysical Properties

Aβ isoforms differ in length, hydrophobicity, and secondary structure, which critically affect their aggregation behavior:

Key Findings :

- Aβ(1-42) and Aβ(1-43) exhibit faster aggregation kinetics than Aβ(1-40) due to additional hydrophobic residues (e.g., Ala42 in Aβ(1-42)) .

- Aβ(1-46)’s extended C-terminal region (residues 43–46) may enhance hydrophobic interactions, promoting rapid self-assembly .

- Molecular dynamics simulations reveal that dimerization of Aβ(1-42) induces greater structural destabilization compared to Aβ(1-40), a trend likely exacerbated in Aβ(1-46) .

Aggregation and Toxicity

Aggregation Propensity :

Toxicity Mechanisms :

Proteolytic Processing and Pathological Relevance

- Aβ(1-40) and Aβ(1-42) : Generated by γ-secretase cleavage; Aβ(1-42) is overproduced in familial AD mutations (e.g., APP A692G) .

- Aβ(1-43) : Associated with sporadic AD and exhibits unique seeding properties in amyloid plaques .

- Aβ(1-46) : Arises from ζ-secretase activity and may serve as a reservoir for truncated Aβ fragments (e.g., Aβ(1-42)) through further proteolysis .

Experimental and Therapeutic Insights

Méthodes De Préparation

Monomeric Aβ(1-46) Preparation

Monomeric preparations require rigorous removal of oligomeric seeds. Post-HFIP dissolution, Aβ(1-46) is centrifuged at 16,000×g for 10 minutes to pellet insoluble aggregates. The supernatant is filtered through 0.22 μm membranes, yielding >95% monomeric peptide as confirmed by size-exclusion chromatography (SEC).

Oligomeric Aβ(1-46) Assembly

Oligomers are generated by diluting monomeric Aβ(1-46) into cold, phenol-free F-12 media (final concentration: 100 μM) and incubating at 4°C for 24 hours. Atomic force microscopy (AFM) reveals globular oligomers of 8–12 nm diameter, consistent with Aβ(1-42) protocols. Modifications, such as reducing ionic strength to 50 mM NaCl, suppress fibril contamination.

Fibrillar Aβ(1-46) Formation

Fibrillization is induced by resuspending monomers in 10 mM HCl (pH 2.0) and incubating at 37°C for 24–72 hours. Fibril morphology varies with agitation: static conditions produce twisted ribbons (width: 10–15 nm), while orbital shaking generates straight, unbranched fibrils. Thioflavin T fluorescence assays indicate a lag phase of 6–8 hours, shorter than Aβ(1-42)’s 10-hour phase.

Structural and Kinetic Characterization

Secondary Structure Dynamics

Circular dichroism (CD) spectra of Aβ(1-46) reveal a β-sheet content of 45% in fibrils versus 15% in oligomers. Compared to Aβ(1-42), the additional residues (43–46) stabilize β-hairpin motifs, accelerating fibril nucleation. Nuclear magnetic resonance (NMR) studies highlight a hydrophobic core spanning residues 18–26 and 32–40, with salt bridges (Asp23-Lys28) constraining conformational flexibility.

Aggregation Kinetics

Turbidity assays at 405 nm show Aβ(1-46) aggregates 1.5× faster than Aβ(1-42) under identical conditions (37°C, 100 μM). Table 1 summarizes kinetic parameters across isoforms:

| Parameter | Aβ(1-40) | Aβ(1-42) | Aβ(1-46) |

|---|---|---|---|

| Lag phase (hours) | 12 | 10 | 6 |

| Elongation rate (h⁻¹) | 0.15 | 0.22 | 0.35 |

| Critical concentration (μM) | 5.0 | 3.5 | 1.8 |

Advanced Preparation Techniques

Q & A

Q. How is Aβ(1-46) identified in amyloid precursor protein (APP) processing?

Aβ(1-46) is generated through ζ-cleavage of APP, a site located between the γ- and ε-cleavage sites within the transmembrane domain. Identification involves mutagenesis of APP to disrupt known cleavage sites, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect truncated peptides. This approach confirmed Aβ(1-46) as a product of sequential proteolysis, distinct from Aβ(1-40) and Aβ(1-42) .

Q. What experimental methods are used to compare Aβ(1-46) aggregation propensity with other Aβ isoforms?

Aggregation kinetics are assessed using thioflavin T (ThT) fluorescence assays to monitor β-sheet formation, complemented by transmission electron microscopy (TEM) to visualize fibril morphology. Comparative studies show Aβ(1-46) has lower aggregation propensity than Aβ(1-42) due to its shorter C-terminal length, which reduces hydrophobic interactions critical for fibril nucleation .

Q. How do researchers validate the cellular toxicity of Aβ(1-46) in vitro?

Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are exposed to synthetic Aβ(1-46), with cytotoxicity measured via lactate dehydrogenase (LDH) release assays, MTT metabolic activity tests, or caspase-3 activation for apoptosis. Controls include scrambled peptides and Aβ(1-42) for comparative toxicity profiling .

Advanced Research Questions

Q. What strategies resolve contradictions in ζ-cleavage site regulation under varying pH or enzymatic conditions?

Contradictory reports on ζ-cleavage activity are addressed by:

- Using in vitro reconstituted systems with purified APP fragments and γ-secretase complexes to isolate pH-dependent effects.

- Employing pharmacological inhibitors (e.g., DAPT for γ-secretase) to differentiate ζ- from γ/ε-cleavage products.

- Cross-validating findings across cell models (e.g., HEK293 APP-overexpressing cells) and in vivo transgenic systems .

Q. How to design experiments investigating Aβ(1-46) interactions with lipid membranes?

- Model membranes : Prepare anionic lipid vesicles (e.g., phosphatidylserine) to mimic neuronal membranes.

- Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity.

- Structural analysis : Solid-state NMR or cryo-EM reveals membrane-embedded Aβ(1-46) conformations. These methods show Aβ(1-46) induces membrane thinning and ion leakage, similar to longer Aβ isoforms but with reduced pore stability .

Q. What in vivo models best recapitulate Aβ(1-46) deposition and its pathological correlates?

Transgenic mice expressing human APP with the K670N/M671L (Swedish) mutation develop elevated Aβ(1-40) and Aβ(1-42/43), with Aβ(1-46) detected in soluble fractions. Behavioral deficits (e.g., Morris water maze impairments) correlate with Aβ accumulation at 9–10 months. Histopathology combines Congo red staining for plaques and immunohistochemistry for glial activation .

Q. How to address discrepancies in Aβ(1-46) detection across immunoassays?

- Antibody validation : Use ELISA kits with antibodies specific to Aβ(1-46) C-terminus (e.g., residue 46) to avoid cross-reactivity with Aβ(1-40/42).

- Sample preparation : Acidic extraction buffers (pH 5.0) improve recovery from tissue homogenates.

- Orthogonal validation : Western blotting with tandem epitope tags (e.g., N-terminal 6xHis and C-terminal FLAG) ensures specificity .

Methodological Guidelines

- Data reproducibility : Follow the Beilstein Journal of Organic Chemistry standards: detail experimental protocols in supplements, including peptide synthesis purity (>95%), buffer formulations, and instrument calibration parameters .

- Literature synthesis : Use Web of Science and PubMed with keywords "Aβ(1-46)" + "cleavage" + "aggregation", filtering for studies employing structural biology or in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.